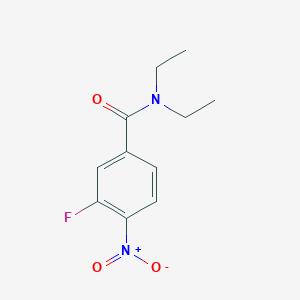

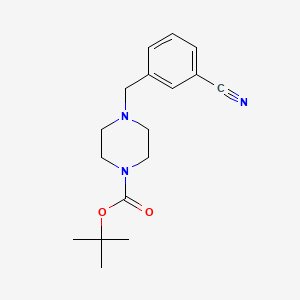

N,N-Diethyl-3-fluoro-4-nitrobenzamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of related nickel(II) complexes of N-(dialkylcarbamothioyl)-4-nitrobenzamide has been described, involving the use of Fourier transform-infrared spectroscopy, elemental analysis, nuclear magnetic resonance spectroscopy, and mass spectrometry for characterization . The synthesis process includes the formation of metal complexes, which are then used as precursors for the deposition of nickel sulfide nanocrystals and nanostructured thin films . The regioselective and stereospecific synthesis of N-[(Z)-1-oxo-1,3-diphenylprop-2-en-2-yl]-4-nitrobenzamide has also been reported, providing a mechanism for the regiospecific rearrangement of N-acyl-2-benzoyl-3-phenylaziridines .

Molecular Structure Analysis

The molecular structures of the synthesized compounds have been elucidated using single-crystal X-ray diffraction data. For instance, the crystal structures of bis[N-(diethylcarbamothioyl)-4-nitrobenzamide]nickel(II) and bis[N-(dipropylcarbamothioyl)-4-nitrobenzamide]nickel(II) have been determined, revealing a neutral cis-configuration of the metal complex . Additionally, the crystal structure of N,N'-diethyl-4-nitrobenzene-1,3-diamine and its derivatives has been analyzed, showing the influence of functional groups on the planarity and conformation of the molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of nickel(II) complexes indicate the loss of the N–H proton resonance and the shift of the νC=O and νC=S stretching vibrations, confirming the formation of the metal complex . The regioselective synthesis of N-[(Z)-1-oxo-1-phenyl-3-phenylprop-2-en-2-yl]-4-nitrobenzamide involves isomerization reactions and a proposed mechanism for the rearrangement process .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds have been characterized using various analytical techniques. The nickel sulfide nanocrystals and nanostructured thin films derived from the nickel(II) complexes have been characterized by X-ray powder diffraction, transmission electron microscopy, scanning electron microscopy, energy dispersive X-ray analysis, and atomic force microscopy . The crystallographic analysis of N,N'-diethyl-4-nitrobenzene-1,3-diamine and its derivatives has revealed the presence of intramolecular and intermolecular hydrogen bonds, which influence the packing and layering of the molecules in the crystal lattice .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis Techniques : N,N-Diethyl-3-fluoro-4-nitrobenzamide and its derivatives have been synthesized through various methods. For example, Xu et al. (2013) detailed a synthesis process for 4-amino-2-fluoro-N-methyl-benzamide, which involves oxidation, chlorination, amination, and hydrogenation steps, achieving high yields (Defeng Xu, Xingzhu Xu, & Zhiling Zhu, 2013).

Chemical Characterization : Studies have also focused on characterizing the chemical properties of N,N-Diethyl-3-fluoro-4-nitrobenzamide derivatives. For instance, Saeed et al. (2013) synthesized and characterized nickel(II) complexes of N-(di-alkyl-carbamothioyl)-4-nitrobenzamide, analyzing them using various spectroscopic methods (S. Saeed, N. Rashid, M. Azad Malik, P. O’Brien, & W. Wong, 2013).

Pharmacological Research

Drug Development : A significant amount of research has been conducted in the field of pharmacology, specifically in the development of new drugs. Skachilova et al. (2019) reported on the synthesis of over 200 new molecules while developing original structures of nitrobenzamide derivatives, which led to the creation of antiarrhythmic drugs (София Яковлевна Скачилова et al., 2019).

Antiarrhythmic Properties : Likhosherstov et al. (2014) synthesized a series of substituted nitrobenzamides with antiarrhythmic activity, focusing on their structure-activity relationship and identifying a lead compound for further pharmacological and toxicological studies (A. M. Likhosherstov et al., 2014).

Material Science and Nanotechnology

- Nanostructured Thin Films : The synthesis and application of nanostructured thin films using derivatives of N,N-Diethyl-3-fluoro-4-nitrobenzamide have been explored. Saeed et al. (2010) detailed the synthesis of nickel and copper metal complexes of N-(R-carbamothiothioyl)-4-nitrobenzamide and their use in creating nanostructured thin films, which were characterized using various methods (S. Saeed, N. Rashid, Muhammad Ali, & R. Hussain, 2010).

Environmental and Biological Interactions

- Fluorescence Emission Study : Phukan et al. (2015) investigated the fluorescence emissions of N-(methylthiazol-2-yl)nitrobenzamide isomers, demonstrating their selective reduction upon interaction with certain metal ions, suggesting potential applications in detecting specific ions (Nithi Phukan, Abir Goswami, & J. Baruah, 2015).

Medical Imaging

- Positron Emission Tomography : Yamasaki et al. (2011) developed a new PET ligand for imaging metabotropic glutamate receptor subtype 1 using a derivative of N,N-Diethyl-3-fluoro-4-nitrobenzamide. This study highlights the compound's potential in neuroimaging (Tomoteru Yamasaki et al., 2011).

Safety And Hazards

Propiedades

IUPAC Name |

N,N-diethyl-3-fluoro-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O3/c1-3-13(4-2)11(15)8-5-6-10(14(16)17)9(12)7-8/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDJSYCJLYSNACA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623322 | |

| Record name | N,N-Diethyl-3-fluoro-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Diethyl-3-fluoro-4-nitrobenzamide | |

CAS RN |

474020-75-2 | |

| Record name | N,N-Diethyl-3-fluoro-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Benzyl(methyl)amino]isonicotinic acid](/img/structure/B1322594.png)

![tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1322598.png)

![Spiro[isochroman-1,4'-piperidin]-3-one](/img/structure/B1322602.png)

![1H-Pyrrolo[2,3-c]pyridine-3-ethanamine](/img/structure/B1322616.png)